n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine
Description
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine: is an organic compound characterized by a cyclohexane ring substituted with a but-3-yn-1-yl group and a tert-pentyl group
Properties
Molecular Formula |
C15H27N |
|---|---|
Molecular Weight |
221.38 g/mol |
IUPAC Name |
N-but-3-ynyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H27N/c1-5-7-12-16-14-10-8-13(9-11-14)15(3,4)6-2/h1,13-14,16H,6-12H2,2-4H3 |
InChI Key |
SCVACIBHMHGNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Cyclohexanone: The synthesis begins with the alkylation of cyclohexanone using tert-pentyl bromide in the presence of a strong base like sodium hydride. This step introduces the tert-pentyl group to the cyclohexane ring.
Reduction: The resulting product is then reduced using a suitable reducing agent such as lithium aluminum hydride to obtain 4-(tert-pentyl)cyclohexanol.
Conversion to Amine: The alcohol group is converted to an amine via a two-step process involving the formation of a mesylate followed by nucleophilic substitution with ammonia.
Alkyne Introduction: Finally, the but-3-yn-1-yl group is introduced through a Sonogashira coupling reaction between the amine and but-3-yn-1-yl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming diketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and catalysts employed.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry
In chemistry, n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as ligands for receptor studies or as probes for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties. The presence of both an alkyne and an amine group makes it a versatile scaffold for drug design, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials. Its unique structural features may impart desirable properties to the final products.
Mechanism of Action
The mechanism by which n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates or other functionalized molecules.
Comparison with Similar Compounds
Similar Compounds
n-(But-3-yn-1-yl)-4-(tert-butyl)cyclohexan-1-amine: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an amine group.
Uniqueness
The uniqueness of n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine lies in its combination of an alkyne group and a tert-pentyl-substituted cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine, a compound with the CAS number 1339683-48-5, is a member of the amine class of compounds and has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁N, with a molecular weight of 179.30 g/mol. The structural characteristics of this compound suggest it may interact with biological systems in significant ways.
Structural Formula
Anticancer Potential
Recent studies have indicated that compounds with similar structural features to this compound exhibit promising anticancer activities. For instance, research involving tetraheterocyclic compounds has shown that certain derivatives can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-468. These studies utilized MTT assays to evaluate cytotoxicity and identified several compounds with significant antiproliferative effects .
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, molecular docking studies have revealed that similar compounds can bind to the active sites of key enzymes involved in cancer progression, such as topoisomerase I (TOPO I) . This suggests that this compound may also engage with similar pathways.
Data Summary
The following table summarizes key findings from recent studies on compounds related to this compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Potential TOPO I inhibitor |
| Compound 17 | MDA-MB-468 | 15 | Cytotoxicity via apoptosis |
| Compound 18 | MCF-7 | 10 | Inhibition of cell proliferation |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Study 1: Antiproliferative Effects
In a study focused on the antiproliferative effects of various amine-containing compounds, researchers found that certain derivatives showed significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that similar modifications to this compound could yield potent anticancer agents .
Study 2: Coordination Complexes
Another investigation into mixed-ligand copper(II) coordination compounds containing amines highlighted their stability and efficacy in inhibiting tumor growth. The results indicated that these complexes activated apoptotic pathways, further supporting the potential for amine-based compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
